Cefamandole nafate, European Pharmacopoeia (EP) Reference Standard

Descripción

Historical Context and Developmental Trajectory of Second-Generation Cephalosporins

The history of cephalosporins traces back to 1945 with the discovery by Giuseppe Brotzu, who isolated the initial compounds from the fungus Cephalosporium acremonium. numberanalytics.comwikipedia.org This foundational work in Italy and the UK in the 1940s and 1950s paved the way for the development of the first-generation cephalosporins, which were introduced in the 1960s. numberanalytics.comhbs.edu These early cephalosporins demonstrated activity primarily against Gram-positive bacteria, with limited effectiveness against Gram-negative organisms. ijesir.org

The subsequent development of second-generation cephalosporins, occurring in the 1970s and 1980s, aimed to expand the spectrum of activity, particularly against Gram-negative bacteria, and improve resistance to β-lactamase enzymes produced by some bacteria. numberanalytics.comhbs.edudrugs.com Cefamandole (B1668816) nafate emerged during this period as a semi-synthetic second-generation cephalosporin (B10832234). nih.govtoku-e.com Second-generation cephalosporins, including cefamandole, exhibit enhanced activity against Gram-negative bacteria such as Haemophilus influenzae, Moraxella catarrhalis, and certain Enterobacteriaceae like Escherichia coli and Klebsiella species, while retaining good activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. patsnap.comijesir.orgdrugs.com This broader spectrum made them valuable in treating a wider range of infections, including respiratory tract, urinary tract, and intra-abdominal infections. numberanalytics.comdrugs.com

The development of second-generation cephalosporins involved structural modifications to the 7-amino-cephalosporanic acid (7-ACA) nucleus, which is the basic structure of cephalosporins. wikipedia.orgijesir.org These modifications contributed to their improved pharmacological properties and expanded spectrum compared to their predecessors. wikipedia.org

Prodrug Concept and Hydrolytic Activation in Biological Systems

Cefamandole nafate is specifically administered as a prodrug. patsnap.comnih.govwikipedia.org A prodrug is a biologically inactive or less active compound that is chemically modified and requires biotransformation within the body to release the pharmacologically active parent drug. urjc.esmdpi.comif-pan.krakow.pl This approach is often employed to improve various properties of a drug, such as solubility, absorption, stability, or to target delivery. urjc.esif-pan.krakow.pl

In the case of cefamandole nafate, it is the formate (B1220265) ester of cefamandole. nih.govwikipedia.orgoup.com The prodrug itself has significantly lower antimicrobial activity compared to its active form, cefamandole. google.com Upon administration, cefamandole nafate undergoes rapid hydrolysis in biological systems to yield the active antibiotic, cefamandole. nih.govoup.comgoogle.comnih.gov This conversion is primarily catalyzed by plasma esterases. nih.gov

Research has investigated the hydrolysis of cefamandole nafate in vivo. Studies in both dogs and humans have shown that the parent compound, cefamandole nafate, disappears rapidly from plasma after administration. oup.comnih.govresearchgate.net The hydrolysis half-life (t½) of cefamandole nafate in humans has been reported to be between 6 and 9 minutes, with calculated rate constants for hydrolysis yielding t½ values of 10-17 minutes. oup.comnih.gov In dogs, the disappearance was slightly faster, with a half-life of 4-6 minutes and calculated hydrolysis half-lives of 6-7 minutes. oup.comnih.govresearchgate.net This rapid conversion ensures that the active form, cefamandole, is readily available in the circulation to exert its antibacterial effects. patsnap.comnih.gov

The hydrolysis of the formyl moiety of cefamandole nafate has been shown to be sensitive to hydroxide (B78521) ion concentration in aqueous solutions within the pH range of 5.5-8.0, with half-life values ranging from hours to minutes. researchgate.net Rapid hydrolysis also occurred upon the addition of sodium carbonate or tromethamine. researchgate.net The ester function of cefamandole nafate is labile to nucleophilic attack by water or hydroxide ions in slightly acidic to slightly alkaline aqueous solutions in vitro, producing cefamandole. researchgate.net

The conversion of cefamandole nafate to cefamandole is crucial for its therapeutic efficacy. Cefamandole, the active form, exerts its bactericidal action by inhibiting bacterial cell wall synthesis. patsnap.comnih.govtoku-e.comdrugbank.com It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the cross-linking of peptidoglycan strands, a critical component of the bacterial cell wall. patsnap.comnih.govtoku-e.com By inhibiting PBPs, cefamandole weakens the cell wall, leading to cell lysis and bacterial death. patsnap.comnih.govtoku-e.com

The rapid hydrolysis of cefamandole nafate in vivo results in circulating levels of the prodrug being lower than those of the active cefamandole. oup.comnih.govresearchgate.net This efficient conversion highlights the effectiveness of the prodrug strategy for cefamandole nafate, ensuring sufficient concentrations of the active antibiotic are achieved in the body.

Here is a table summarizing some research findings on the hydrolysis of Cefamandole Nafate:

| Study Subject | Cefamandole Nafate Half-life (Plasma Disappearance) | Calculated Hydrolysis Half-life |

| Humans | 6-9 minutes oup.comnih.gov | 10-17 minutes oup.comnih.gov |

| Dogs | 4-6 minutes oup.comnih.govresearchgate.net | 6-7 minutes oup.comnih.gov |

This table illustrates the rapid conversion of the prodrug to its active form in different species, a key aspect of its pharmacological profile.

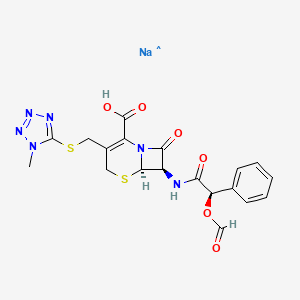

Structure

3D Structure of Parent

Propiedades

Número CAS |

42540-40-9 |

|---|---|

Fórmula molecular |

C19H18N6NaO6S2 |

Peso molecular |

513.5 g/mol |

Nombre IUPAC |

sodium (6R,7R)-7-[[(2R)-2-formyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/t12-,14-,17-;/m1./s1 |

Clave InChI |

FUWWBXJEMYXCMO-YCLOEFEOSA-N |

SMILES isomérico |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |

SMILES canónico |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O.[Na] |

Apariencia |

Solid powder |

Otros números CAS |

42540-40-9 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |

Origen del producto |

United States |

Mechanistic Elucidation of Antimicrobial Action

Molecular Interactions with Penicillin-Binding Proteins (PBPs)

Cefamandole (B1668816), like other beta-lactam antibiotics, exerts its antibacterial effects by binding to specific enzymes located within the bacterial cell wall known as penicillin-binding proteins (PBPs). patsnap.comdrugbank.comnih.govpharmacompass.compatsnap.comaksci.comlibretexts.orgmhmedical.com These PBPs are essential for the final stages of peptidoglycan synthesis and remodeling. patsnap.com

Inhibition of Bacterial Cell Wall Synthesis Pathways

The binding of cefamandole to PBPs leads to the inhibition of bacterial cell wall synthesis. patsnap.comdrugbank.comnih.govpharmacompass.compatsnap.com This inhibition primarily affects the third and last stage of this crucial biosynthetic pathway. drugbank.comnih.govpharmacompass.comaksci.com By interfering with the enzymes responsible for building the peptidoglycan structure, cefamandole prevents the proper assembly of the bacterial cell wall. patsnap.comnih.govpatsnap.com

Role of Transpeptidases in Peptidoglycan Cross-linking Disruption

A critical step in peptidoglycan synthesis is the cross-linking of peptidoglycan strands, a reaction catalyzed by transpeptidase enzymes, which are a type of PBP. patsnap.comgenome.jplibretexts.orgmhmedical.comncats.ioslideshare.net Cefamandole specifically inhibits the transpeptidase activity of PBPs by binding to them. patsnap.comdrugbank.comlibretexts.orgmhmedical.com This binding prevents the cross-linking of peptidoglycan chains, leading to a weakened and defective cell wall. patsnap.comnih.govpatsnap.com The structural similarity between the beta-lactam ring of cefamandole and the D-Ala-D-Ala portion of the peptidoglycan precursor is key to this inhibitory action. libretexts.orgmhmedical.com

Pharmacokinetic and Pharmacodynamic Profiling in Research

Pharmacokinetic Disposition and Biotransformation Studies

Pharmacokinetic studies investigate how cefamandole (B1668816) is absorbed, distributed, metabolized, and excreted by the body. These studies are crucial for understanding the time course of drug concentrations in biological fluids and tissues.

In Vivo Hydrolysis Kinetics of Cefamandole Nafate to Cefamandole

Cefamandole nafate is a formate (B1220265) ester that undergoes rapid hydrolysis in vivo to yield the microbiologically active cefamandole oup.comamanote.com. This conversion is a key step in the activation of the prodrug. Studies in both dogs and normal human subjects have demonstrated the rapid disappearance of the parent compound, cefamandole nafate, from plasma after administration oup.comnih.gov. The half-life (t½) of cefamandole nafate in plasma has been reported to be slightly faster in dogs (4–6 minutes) compared to humans (6–9 minutes) oup.comnih.gov. The calculated rate constant for the hydrolysis of cefamandole nafate was also found to be higher in dogs than in humans, resulting in t½ values of 6–7 minutes and 10–17 minutes, respectively oup.comnih.gov. Due to this rapid in vivo hydrolysis, coupled with some potential partial hydrolysis in vitro before administration, circulating levels of cefamandole nafate are generally lower than those of cefamandole oup.comnih.gov. Research indicates that the disappearance of cefamandole nafate in humans is not significantly altered even after the administration of large (4.0 g) or multiple (4.0 g every 6 hours) doses oup.comnih.gov.

| Species | Plasma Half-Life (Cefamandole Nafate) | Calculated Hydrolysis Half-Life (Cefamandole Nafate) |

| Dogs | 4–6 minutes | 6–7 minutes |

| Humans | 6–9 minutes | 10–17 minutes |

Systemic Distribution and Tissue Penetration Dynamics

Following hydrolysis to cefamandole, the active antibiotic is distributed throughout the body. Research has investigated the penetration of cefamandole into various human tissues under experimental conditions nih.gov. Studies involving surgical patients have examined cefamandole concentrations in cortical bone, cancellous bone, skin, subcutaneous tissue, fascia, and muscle nih.gov. Cefamandole concentrations in these tissues were determined following different administration methods, including single intravenous injections, multiple injections, and continuous infusions nih.gov. To accurately assess tissue levels, methods were employed to differentiate between extravascular and intravascular concentrations, such as measuring hemoglobin concentration and using a dextran (B179266) method for control nih.gov. Studies comparing single and multiple injections of cefamandole (40 mg/kg initial dose, followed by 20 mg/kg reinjections) showed no significant differences in tissue concentrations across the studied tissues nih.gov. However, distinctly higher concentrations were observed after continuous infusions (50 mg/kg per hour for 70 minutes), although this involved a considerably higher total dose nih.gov.

Research in canine cortical bone using indicator dilution techniques demonstrated that cefamandole readily traversed osseous capillary membranes capes.gov.br. Volume of distribution studies in this model indicated that cefamandole was distributed in the plasma and interstitial fluid spaces of cortical bone capes.gov.br. A direct correlation was found between calculated concentrations of cefamandole in the interstitial fluid spaces of bone and simultaneous serum levels in animals that had achieved a steady-state equilibrium capes.gov.br.

Studies in healthy volunteers using a cantharides blister technique to study tissue fluid levels showed that cefamandole achieved a maximum concentration of 20.2 mg/l in blister fluid after a 1 g intravenous bolus injection oup.com. The terminal half-life of cefamandole in blister fluid (1.22 h) was slightly prolonged compared to that in serum (0.8 h) oup.com.

Cefamandole is reported to be widely distributed throughout bodily tissues and fluids, reaching therapeutic concentrations at infection sites patsnap.com. However, its penetration into cerebrospinal fluid (CSF) is considered poor unboundmedicine.com.

Elimination Pathways and Renal Clearance Mechanisms

Cefamandole is primarily eliminated from the body by the kidneys patsnap.comunboundmedicine.com. Studies have shown that the antibiotic is excreted through both glomerular filtration and active tubular secretion nih.gov. The tubular secretion of cefamandole can be inhibited by probenecid (B1678239) nih.gov.

In patients with normal renal function, a significant portion of the administered cefamandole is excreted in the urine. More than 65% of an injected dose has been reported to be excreted in the urine asm.org. Urinary excretion is rapid, with approximately 60% of a dose excreted within the first 2 hours after injection and 90% excreted within 6 hours oup.com.

Rates of serum and renal clearance of cefamandole in individuals with normal renal function have been reported to range from 210 to 300 ml/min per 1.73 m² oup.com. Renal clearances of cefamandole have exhibited saturation kinetics, similar to those observed with penicillin G nih.govresearchgate.netlawandscience.com.

While renal excretion is the primary elimination route, some evidence suggests the involvement of nonrenal elimination mechanisms, particularly in patients with severe renal impairment asm.org. The presence of significant concentrations of cefamandole in bile supports the existence of at least one nonrenal route asm.org.

Pharmacokinetic Alterations in Specific Physiological States (e.g., Renal Impairment, Hemodialysis, Peritoneal Dialysis)

Renal function significantly impacts the pharmacokinetics of cefamandole. As renal function declines, the serum half-life of cefamandole increases nih.govnih.gov. Studies in patients with chronic renal failure (creatinine clearance less than 5 ml/min) showed a significant prolongation of the serum half-life compared to patients with normal renal function nih.govnih.gov. For instance, in anephric patients, the half-life was reported to be 11.48 ± 1.91 hours, a substantial increase from the 1.49 ± 0.10 hours observed in individuals with normal renal function nih.gov. The most notable increase in half-life occurs when creatinine (B1669602) clearance falls below 20 ml/min asm.orgnih.gov.

In patients with impaired renal function, the maximum urine concentration and the rate of urinary excretion of cefamandole decrease asm.orgnih.gov. In those with severely impaired function (creatinine clearance less than 20 ml/min), the amount of drug recovered in urine over 24 hours is statistically less than in patients with normal or moderately impaired function asm.org.

Hemodialysis has been shown to increase the elimination of cefamandole, reducing its serum half-life compared to the interdialytic period in patients with chronic renal failure nih.govnih.govnih.govg-standaard.nl. However, the clearance of cefamandole during hemodialysis is considered minimal compared to some other antibiotics like cephalothin (B1668815) nih.govnih.gov.

In patients undergoing continuous ambulatory peritoneal dialysis (CAPD), cefamandole is absorbed rapidly from the peritoneum, reaching peak serum concentrations psu.edu. Approximately 72% of the dose instilled into the peritoneum was absorbed over a six-hour period in one study psu.edu. The drug disappeared slowly from the serum in CAPD patients, with a mean half-life of 10.4 hours psu.edu. The mean dialysis clearance in these patients was relatively small (3.2 ml/min) compared to the total body clearance (20.0 ml/min), suggesting potential alternate elimination routes in renal failure psu.edu.

| Renal Function Status | Serum Half-Life (approximate) |

| Normal Renal Function | 1.5 hours nih.gov |

| Severe Renal Impairment (Clcr < 5 ml/min, no dialysis) | 7.7 ± 2.2 hours g-standaard.nl |

| Anephric | 11.48 ± 1.91 hours nih.gov |

| Hemodialysis | ~6 hours g-standaard.nl |

| CAPD | 10.4 hours psu.edu |

Influence of Repeated Dosing on Pharmacokinetic Parameters

Studies investigating the effect of repeated dosing of cefamandole have been conducted. In healthy subjects receiving intravenous cefamandole nafate (2 g every 6 hours for 16 doses), repeated dosing had no significant effect on the peak serum levels, half-life, serum clearance, or apparent volume of distribution of cefamandole nih.govresearchgate.netlawandscience.com. However, marked variations in half-life and apparent volume of distribution were noted within individual subjects in several instances nih.govresearchgate.netlawandscience.com.

The serum concentration curves of cefamandole after intravenous administration have been described as declining bi-exponentially, suggesting that a two-compartment model is applicable for pharmacokinetic analysis nih.govresearchgate.netlawandscience.com.

Pharmacodynamic Relationships and Exposure-Response Dynamics

Pharmacodynamics examines the relationship between drug concentrations at the site of action and the resulting antimicrobial effects. For antibiotics like cefamandole, key pharmacodynamic parameters often include the time that drug concentrations remain above the minimum inhibitory concentration (T>MIC), the peak concentration to MIC ratio (Cmax/MIC), and the area under the concentration-time curve to MIC ratio (AUC/MIC).

While the provided search results touch upon the in vitro activity of cefamandole against various microorganisms wikipedia.orgacpjournals.org, and mention that correlation of in vitro studies with pharmacokinetic properties suggests that cefamandole would inhibit most susceptible bacteria with suggested regimens oup.com, detailed research findings specifically focusing on the quantitative exposure-response dynamics of cefamandole (e.g., specific T>MIC targets required for efficacy against particular pathogens) are not extensively detailed in the provided snippets. One study in dogs mentioned that the time above MIC90 indicated that cefamandole could be administered once daily for the treatment of staphylococcal infections researchgate.net.

The mechanism of action of cefamandole involves binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby inhibiting bacterial cell wall synthesis patsnap.comnih.gov. This leads to weakened cell walls, susceptibility to osmotic pressure, and ultimately cell lysis patsnap.com. The spectrum of activity of cefamandole includes many gram-positive and gram-negative organisms psu.edu. It exhibits enhanced activity against certain gram-negative bacteria compared to first-generation cephalosporins due to better penetration of their outer membrane patsnap.com.

Concentration-Dependent Bactericidal Activity

While beta-lactam antibiotics are generally characterized by time-dependent killing, research has explored aspects of concentration-dependent effects, particularly in specific contexts or at certain concentration ranges. Studies have investigated the impact of varying concentrations of cefamandole on bacterial viability.

Research examining the intracellular antibacterial activity of cefamandole against Escherichia coli in macrophages observed a dose-dependent decrease in the initial number of intracellular bacteria with increasing antibiotic concentrations up to 16 times the minimum bactericidal concentration (MBC). This ranged from a 32% to a 90% reduction. ncats.io However, similar concentrations above the MBC had a less pronounced effect (20% to 30%) on the viability of extracellular E. coli. ncats.io This suggests that while a concentration-dependent effect can be observed, particularly in intracellular environments, the relationship may not be linear across all concentrations and bacterial populations.

In comparative studies evaluating the lytic activity against log-phase bacterial cultures, cefamandole was found to be approximately 10 times more active than cefamandole nafate in causing bacterial lysis. nih.govnih.gov This difference in in vitro activity is attributed to cefamandole being the biologically active form, with cefamandole nafate requiring hydrolysis to exert its full effect. nih.govnih.govresearchgate.net

Further research on intracellular Staphylococcus aureus using murine peritoneal macrophages indicated that cefamandole at 4 times the MBC did not significantly affect the survival of intracellular bacteria within 1 hour. ncats.io However, it effectively killed extracellular S. aureus, with 41% killed by 1 hour and 99% killed after 3 hours. ncats.io This highlights potential differences in activity depending on the location and state of the bacteria.

Despite these observations of concentration-dependent effects in specific scenarios or at certain ranges, it is generally understood that for beta-lactam antibiotics, the maximal bactericidal effect is often achieved at relatively low concentrations above the MIC, with limited additional killing observed at significantly higher concentrations. nih.gov This underscores the importance of the duration of exposure above the MIC rather than achieving very high peak concentrations for this class of antibiotics.

Time-Dependent Killing Characteristics

The killing characteristics of cefamandole, as a beta-lactam cephalosporin (B10832234), are predominantly time-dependent. This means that the duration for which the concentration of the active drug (cefamandole) remains above the minimum inhibitory concentration (MIC) for the target pathogen is a critical determinant of its antibacterial efficacy. researchgate.netresearchgate.netnih.govderangedphysiology.com

Studies have shown a close correlation between the time the antibiotic concentration stays above the MIC (T>MIC) and the antimicrobial effect in experimental infection models. researchgate.netnih.govderangedphysiology.com For cephalosporins specifically, research suggests that maintaining drug concentrations above the MIC for at least 40-50% of the dosing interval can lead to near-maximal killing efficacy. derangedphysiology.com

Pharmacokinetic studies in animals, such as dogs, have related cefamandole concentrations and half-life to the MIC values of relevant bacterial strains. researchgate.net These studies utilize the T>MIC parameter to assess the potential effectiveness of dosing regimens against specific pathogens like Staphylococcus intermedius and Staphylococcus aureus. researchgate.net The findings indicated that the time above the MIC90 was sufficient to suggest potential for once-daily administration for staphylococcal infections in dogs, emphasizing the significance of sustained exposure above the MIC. researchgate.net

Comprehensive Analysis of Antimicrobial Spectrum

Efficacy Against Gram-Positive Microorganisms

Cefamandole (B1668816) nafate demonstrates activity against a variety of Gram-positive bacteria. patsnap.compatsnap.comnih.gov

Staphylococcal Species Susceptibility (e.g., Staphylococcus aureus, Coagulase-Negative Staphylococci)

Cefamandole nafate has shown efficacy against Staphylococcus aureus. wikipedia.orgnih.govnih.gov Minimum Inhibitory Concentration (MIC) susceptibility data for Staphylococcus aureus ranges from 0.1 to 12.5 μg/ml. wikipedia.org Studies indicate that cefamandole nafate can be effective in treating infections caused by methicillin-susceptible Staphylococcus aureus strains. nih.gov Coagulase-negative staphylococci (CoNS), frequently implicated in infections, including those associated with medical devices, are also susceptible to cefamandole nafate. researchgate.netdovepress.commdpi.com Research has investigated the activity of cefamandole nafate against CoNS biofilms, which contribute significantly to bacterial persistence and antibiotic tolerance. mdpi.com Susceptibility testing of CoNS strains has been conducted, with comparisons made between the activity of cefamandole against both methicillin-susceptible and methicillin-resistant CoNS. nih.govnih.gov

Streptococcal Species Susceptibility (e.g., Streptococcus pneumoniae, Group A Streptococcus pyogenes)

Cefamandole nafate is effective against Streptococcus pneumoniae. nih.govnih.gov Clinical evaluations of cefamandole nafate for the treatment of pneumococcal pneumonia have shown that isolated strains of Streptococcus pneumoniae were inhibited by concentrations of ≤ 1.6 μg/ml. nih.gov Cefamandole nafate has also been reported as effective in treating infections caused by Group A Streptococcus pyogenes. nih.gov Streptococcus pyogenes typically maintains high susceptibility to beta-lactam antibiotics, including cephalosporins. frontiersin.orgmdpi.com

Efficacy Against Gram-Negative Microorganisms

Cefamandole nafate exhibits enhanced activity against a range of Gram-negative bacteria. drugbank.compatsnap.compatsnap.comnih.govnih.govnih.govgoogle.comnih.gov

Enterobacteriaceae Susceptibility (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus spp., Enterobacter spp.)

Cefamandole nafate demonstrates increased antimicrobial activity against members of the Enterobacteriaceae family, particularly Escherichia coli, Proteus spp., and Enterobacter spp. oup.comoup.com Susceptibility testing for Escherichia coli has reported MIC values ranging from 0.12 to 400 μg/ml. wikipedia.org Klebsiella pneumoniae is another Enterobacteriaceae species against which cefamandole nafate shows activity. toku-e.comoup.comnih.gov Susceptibility data for Klebsiella pneumoniae includes MIC values ranging from 0.8 to 12.5 μg/mL. toku-e.com Proteus mirabilis is generally susceptible to cefamandole. oup.comnih.govclsi.org While cefamandole is active against Enterobacter spp., the rate of agreement in susceptibility testing has been noted to be lower for this genus. nih.gov The susceptibility of Enterobacteriaceae to cefamandole can be influenced by resistance mechanisms such as the production of beta-lactamases. google.commedwave.clasm.org

Haemophilus influenzae Susceptibility Profiles

Cefamandole nafate exhibits increased antimicrobial activity against Haemophilus influenzae. nih.govoup.comoup.comnih.gov It has been shown to be effective in inhibiting the growth of Haemophilus influenzae isolates. nih.gov Susceptibility data for Haemophilus influenzae indicates MIC values ranging from 0.06 to >16 μg/ml. wikipedia.org Cefamandole is active against Haemophilus influenzae, including strains resistant to ampicillin. asm.org

Activity Against Other Clinically Relevant Gram-Negative Bacilli (e.g., Serratia marcescens)

While cefamandole has activity against some Gram-negative bacilli, its effectiveness against Serratia marcescens can be limited. oup.comoup.comasm.org Some strains of Serratia marcescens have been found to be resistant to cefamandole, with high MIC values reported in certain studies. oup.comoup.com The development of mutants with significantly higher resistance to cefamandole has been observed during susceptibility testing of Serratia marcescens. nih.gov

Comparative Antimicrobial Potency with Other Cephalosporin (B10832234) Antibiotics

Studies have investigated the in vitro activity of cefamandole in comparison to other cephalosporins, such as cephalothin (B1668815), cephaloridine, cefazolin (B47455), cefoxitin (B1668866), and cefaclor, as well as third-generation cephalosporins like cefotaxime (B1668864) and ceftriaxone (B1232239) nih.govoup.comnih.govdntb.gov.ua. These comparisons often focus on the minimum inhibitory concentration (MIC) values required to inhibit the growth of various bacterial isolates.

Research indicates that cefamandole exhibits comparable potency to first-generation cephalosporins like cephalothin, cephaloridine, and cefazolin against Gram-positive organisms nih.govoup.com. However, cefamandole has demonstrated greater potency against a range of Gram-negative bacteria compared to these first-generation agents nih.govoup.com. Notably, cefamandole has shown inhibitory activity against Enterobacter and strains of indole-positive Proteus, which were traditionally resistant to earlier cephalosporins nih.govoup.com.

When compared to other second-generation cephalosporins like cefoxitin and cefaclor, the comparative activity can vary depending on the specific bacterial species and the presence of beta-lactamases dntb.gov.ua. Cefoxitin, a cephamycin often grouped with second-generation cephalosporins, possesses a 7-α methoxy (B1213986) group that confers a high degree of stability against beta-lactamases, including those produced by some anaerobic bacteria mims.comfishersci.pt. Cefamandole has also shown stability against beta-lactamases produced by Enterobacter and some other Enterobacteriaceae nih.gov. However, the relationship between beta-lactamase stability and antibacterial activity can be complex and may vary by organism nih.gov.

Third-generation cephalosporins, such as cefotaxime and ceftriaxone, generally exhibit broader and more potent activity against a wider range of Gram-negative bacteria, including many Enterobacteriaceae that may be less susceptible to second-generation agents like cefamandole wikipedia.orgmims.commims.comguidetopharmacology.org. Their enhanced activity is often attributed to increased stability against a broader spectrum of beta-lactamases and higher affinity for penicillin-binding proteins in Gram-negative bacteria mims.commims.commims.commims.com.

Comparative studies involving a large number of clinical isolates have provided detailed insights into the spectrum and potency differences. For example, studies comparing cefamandole, cefazolin, and cephalothin against over 8,000 isolates highlighted the differences in their activity profiles dntb.gov.ua.

While specific comprehensive data tables comparing MIC values across a broad range of bacteria for cefamandole and numerous other cephalosporins were not extensively detailed in the immediate search results, the findings consistently indicate that cefamandole offered an expanded Gram-negative spectrum compared to first-generation cephalosporins and its comparative activity with other second-generation agents is influenced by factors like beta-lactamase production by the target organism nih.govoup.comnih.govdntb.gov.ua. Third-generation cephalosporins typically demonstrate superior potency against a broader array of Gram-negative pathogens wikipedia.orgmims.commims.comguidetopharmacology.org.

| Antibiotic | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria (General) | Activity Against Enterobacter/Indole-positive Proteus | Beta-Lactamase Stability (Selected) |

| Cephalothin | Comparable to Cefamandole nih.govoup.com | Less potent than Cefamandole nih.govoup.com | Limited nih.govoup.com | Variable nih.gov |

| Cephaloridine | Comparable to Cefamandole nih.govoup.com | Less potent than Cefamandole nih.govoup.com | Limited nih.govoup.com | Variable nih.gov |

| Cefazolin | Comparable to Cefamandole nih.govoup.com | Less potent than Cefamandole nih.govoup.com | Limited nih.govoup.com | Variable nih.gov |

| Cefamandole | Comparable to First Gen nih.govoup.com | More potent than First Gen nih.govoup.com | Inhibits strains nih.govoup.com | Stable against some nih.gov |

| Cefoxitin | Activity varies | Good, including some anaerobes mims.comfishersci.pt | Activity varies | High stability mims.comfishersci.pt |

| Cefaclor | Activity varies | Activity varies | Activity varies | Variable |

| Cefotaxime (Third Gen) | Good | Broader and generally more potent wikipedia.orgmims.comguidetopharmacology.org | Generally potent wikipedia.orgmims.comguidetopharmacology.org | High stability against many guidetopharmacology.org |

| Ceftriaxone (Third Gen) | Good | Broader and generally more potent wikipedia.orgmims.com | Generally potent wikipedia.orgmims.com | High stability against many mims.com |

Note: This table provides a general overview based on the provided search snippets and should not be considered a definitive guide to antimicrobial susceptibility. Specific susceptibility data can vary significantly depending on the bacterial strain, geographical location, and testing methodology.

Bacterial Resistance Mechanisms and Overcoming Strategies

Beta-Lactamase Stability and Hydrolysis Profiles

Cefamandole's antibacterial activity is dependent on the integrity of its β-lactam ring, which is susceptible to hydrolysis by β-lactamase enzymes produced by resistant bacteria. sum.edu.plbibliotekanauki.pl While cefamandole (B1668816) is considered more resistant to hydrolysis by β-lactamase-producing bacteria compared to some other cephalosporin (B10832234) antibiotics, its stability varies depending on the specific type of β-lactamase. patsnap.comresearchgate.netamanote.com Studies have investigated the degradation of cefamandole nafate in aqueous solutions, highlighting that the β-lactamic bond is not stable to hydrolysis reactions, and the degradation follows first-order kinetics depending on the substrate concentration under conditions of general and specific acid-base catalysis. sum.edu.plbibliotekanauki.pl Cefamandole nafate exhibits the greatest stability in aqueous solutions at pH 3.5–5. sum.edu.pl

Characterization of Specific Beta-Lactamase Types and Their Enzymatic Impact

Resistance to cephalosporins is commonly linked to the presence of plasmid-encoded β-lactamases. toku-e.com Cefamandole has demonstrated stability against the β-lactamases produced by certain members of the Enterobacteriaceae, including some strains of Enterobacter. researchgate.net However, resistance can emerge in species like Enterobacter during treatment with cefamandole, often associated with enhanced production of β-lactamase. nih.govdrugfuture.com The substrate profiles and isoelectric focusing patterns of these enzymes can change, contributing to resistance. nih.gov For instance, β-lactamases from Citrobacter freundii and Enterobacter cloacae have shown high activity against cefamandole after induction. asm.org In contrast, a different inducible enzyme found in Citrobacter diversus showed substantial differences in substrate specificity compared to those from E. cloacae and C. freundii. asm.org

Analysis of Inducible Beta-Lactamase Activity and its Implications

Inducible β-lactamase activity plays a significant role in resistance to cefamandole, particularly in certain Gram-negative bacteria. Chromosomally mediated group I β-lactamases, often found in Enterobacter species, are typically under repressor control. asm.org While low levels of these enzymes in wild-type strains confer resistance to first-generation cephalosporins and ampicillin, they are generally insufficient against cefamandole and third-generation cephalosporins. asm.org However, certain cephalosporins, such as cefoxitin (B1668866), can induce high levels of these enzymes through phenotypic derepression. asm.orgcrioac-lyon.frnih.gov More critically, stably derepressed hyperproducers of β-lactamase can spontaneously arise, leading to resistance to cefamandole, cefotaxime (B1668864), cefoperazone, and carbenicillin, and sometimes decreased susceptibility to moxalactam. asm.org The emergence of resistance associated with inducible β-lactamase activity has been observed clinically. nih.govnih.gov A simple cefoxitin disk test has been described as a method to detect cefamandole-active inducible β-lactamase that might not be detected using cefamandole as the inducer. nih.gov

Alterations in Penicillin-Binding Proteins (PBPs) as a Primary Resistance Mechanism

Cefamandole exerts its bactericidal effect by binding to and inactivating PBPs, enzymes crucial for the final stage of bacterial cell wall synthesis. patsnap.comnih.govtoku-e.comncats.io Alterations in these PBPs are a primary mechanism of resistance to cefamandole and other cephalosporins. patsnap.comtoku-e.comnus.edu.sg These alterations can reduce the binding affinity of the drug to the PBPs, thereby diminishing its inhibitory effect on peptidoglycan synthesis. patsnap.com Studies have used cefamandole to investigate the expression of penicillin-binding proteins on bacterial cell walls and antibiotic resistance mechanisms. toku-e.com Resistance to cephalosporilns is particularly associated with mutations in the penA gene, which encodes PBP2, an essential transpeptidase involved in cell division. mdpi.com PBPs are broadly classified into high molecular mass (HMM) and low molecular mass (LMM proteins, or into Classes A, B, and C based on function. mdpi.com Class A and B PBPs are transpeptidases that catalyze the cross-linking of peptidoglycan strands. mdpi.com PBP2 is considered a major target for cephalosporins, being inhibited at lower concentrations compared to PBP1. mdpi.com

Investigation of Efflux Pumps and Permeability Changes in Contributing to Resistance

Efflux pumps and changes in membrane permeability are additional mechanisms that contribute to bacterial resistance by lowering the intracellular concentration of the antibiotic. patsnap.comnih.govmdpi.com Efflux pumps are transporters that actively expel antibiotics out of the bacterial cell. nih.govmdpi.com Reduced permeability of the bacterial outer membrane can also limit the access of cefamandole to its PBP targets located within the cell wall. nih.gov These mechanisms can act in synergy and have been associated with biofilm production, particularly in Enterobacteriaceae. nih.gov While the provided text mentions efflux pumps and permeability changes as general resistance mechanisms to cefamandole patsnap.com, specific detailed research findings on the direct contribution of particular efflux pumps or permeability alterations to cefamandole resistance in specific bacterial species are not extensively detailed in the provided snippets. However, efflux pumps are recognized as major factors in the development of multidrug resistance in bacteria, capable of transporting various classes of drugs. mdpi.commdpi.com

Emergence of Resistance During Therapeutic Regimens and Associated Cross-Resistance Patterns

The emergence of resistance during therapy with cefamandole is a clinically observed phenomenon that can lead to treatment failure. nih.govdrugfuture.com This emergence is often associated with enhanced β-lactamase production or changes in enzyme characteristics. nih.gov Studies have documented cases where microorganisms developed resistance to cefamandole during treatment for complicated infections. nih.gov Concurrently, cross-resistance to other β-lactam antibiotics can develop in these resistant isolates. nih.gov This highlights the potential for resistance selected by cefamandole therapy to impact the effectiveness of other antibiotics in the same class. The emergence of resistance has been observed in species like Enterobacter during treatment with cefamandole. drugfuture.com

In Vitro Susceptibility Testing Methodologies in Resistance Monitoring

In vitro susceptibility testing is crucial for monitoring resistance to cefamandole and guiding appropriate antibiotic therapy. Quantitative methods, such as broth dilution tests and disk diffusion tests, are used to determine the susceptibility of bacterial isolates to cefamandole. nih.govrxlist.comnih.gov These methods provide estimates of antibiotic susceptibility, often correlated with minimal inhibitory concentration (MIC) values. rxlist.com For disk diffusion testing, standardized procedures using a 30-mcg cefamandole disk are employed, with interpretation criteria based on zone diameters. rxlist.com A bacterial isolate may be considered susceptible if the MIC is not more than 16 mcg/mL, and resistant if the MIC is greater than 32 mcg/mL. rxlist.com For Gram-positive isolates, either a cephalosporin-class disk (30 mcg cephalothin) or the cefamandole disk can be used, with a zone of 18 mm indicating susceptibility. rxlist.com For Gram-negative organisms, testing with the cefamandole disk is recommended as cefamandole has shown activity against certain Enterobacteriaceae strains found resistant to cephalothin (B1668815). rxlist.com It is important to note that disk diffusion tests may not always detect resistance, and broth dilution tests can be necessary for accurate assessment, particularly in isolates producing inactivating enzymes. nih.gov Thorough in vitro evaluation of isolates before and after treatment is emphasized for close monitoring of patients receiving cefamandole. nih.gov Cefamandole nafate is commonly used in clinical in vitro microbiological antimicrobial susceptibility tests. toku-e.com

Representative MIC Values for Cefamandole: toku-e.com

| Bacterial Species | MIC Range (µg/mL) |

| Escherichia coli | 0.08 – 100 |

| Klebsiella pneumoniae | 0.8 – 12.5 |

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a fundamental measure in antimicrobial susceptibility testing, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. For cefamandole, MIC values are commonly determined using in vitro microbiological antimicrobial susceptibility tests, including panels, discs, and MIC strips, against both Gram-positive and Gram-negative bacterial isolates. toku-e.comtoku-e.com These determinations are crucial for medical microbiologists to guide antibiotic treatment decisions. toku-e.comtoku-e.com

Representative MIC values for cefamandole against certain bacteria have been reported. For instance, Escherichia coli can exhibit MIC values ranging from 0.08 µg/mL to 100 µg/mL, while Klebsiella pneumoniae shows a range of 0.8 µg/mL to 12.5 µg/mL. toku-e.comtoku-e.com

MIC determinations are essential for understanding bacterial susceptibility and identifying resistance. A bacterial isolate may be considered susceptible to cefamandole if its MIC value is not more than 16 mcg/mL. rxlist.com Conversely, organisms are generally considered resistant if the MIC is greater than 32 mcg/mL. rxlist.com

Discrepancies have been noted between broth dilution and agar (B569324) dilution MIC endpoints for Enterobacter and indole-positive Proteus species when tested against cefamandole. nih.gov Research has indicated that these discrepancies could be explained by a high mutation rate to resistance in certain strains, with resistant variants occurring at a notable frequency. nih.gov

The determination of MIC values for cefamandole can be performed using various methods, including broth microdilution. nih.gov Standard control strains, such as Staphylococcus aureus ATCC 29213, are often used for quality control in these assays. nih.gov

Comparative Evaluation of Disk Diffusion and Broth Dilution Assays for Resistance Detection

Antimicrobial susceptibility testing methods, such as disk diffusion and broth dilution assays, are routinely employed to assess bacterial resistance to antibiotics like cefamandole. Quantitative methods that involve measuring zone diameters in disk diffusion tests provide precise estimates of antibiotic susceptibility. rxlist.com Interpretation of disk diffusion results for cefamandole involves correlating the zone diameters obtained with known MIC values. rxlist.com

For a standardized single-disk susceptibility test using a 30-mcg cefamandole disk, specific interpretive criteria are applied:

Susceptible organisms typically produce zones of inhibition measuring 18 mm or greater. rxlist.com

Organisms with intermediate susceptibility show zones of 15 to 17 mm. rxlist.com

Resistant organisms produce zones of 14 mm or less. rxlist.com

For Gram-positive isolates, susceptibility testing can be performed using either a cephalosporin-class disk (30 mcg cephalothin) or a 30 mcg cefamandole disk, with a zone of 18 mm indicating susceptibility to cefamandole. rxlist.com However, for Gram-negative organisms, testing should be specifically performed with the cefamandole disk, as cefamandole demonstrates activity against certain Enterobacteriaceae strains that may appear resistant when tested with a cephalosporin-class disk. rxlist.com It is important to note that Gram-negative organisms with zones less than 18 mm around a cephalothin disk are not necessarily intermediate or resistant to cefamandole. rxlist.com The cefamandole disk is not recommended for testing susceptibility to other cephalosporins. rxlist.com

Comparative studies evaluating disk diffusion and broth dilution assays for detecting resistance to cefamandole have highlighted specific challenges, particularly with inducible beta-lactamases. In some Enterobacter and indole-positive Proteus species resistant to cefoxitin but susceptible to cefamandole by Bauer-Kirby disk diffusion criteria, a high percentage possess inducible beta-lactamases. nih.gov A criterion used to detect such inducible enzymes in disk diffusion tests involves observing a reduction in the radius of the cefamandole zone of inhibition in the area between cefamandole and cefoxitin disks. nih.gov A reduction of 4 mm or more in the cefamandole zone radius in this area can indicate an inducible beta-lactamase. nih.gov

Discrepancies between broth dilution and disk diffusion results, particularly the emergence of resistance during therapy, have been linked to the presence of inducible beta-lactamases. nih.govasm.org Studies have shown that strains exhibiting inducible enzymes may appear susceptible by disk diffusion but demonstrate higher MICs by broth or agar dilution methods. nih.govasm.org This underscores the importance of considering the potential for inducible resistance mechanisms when interpreting susceptibility test results for cefamandole, especially in organisms known to harbor such enzymes.

Data from studies comparing MIC and beta-lactamase activity in strains exhibiting discrepancies between testing methods can provide valuable insights into resistance mechanisms. For example, some Enterobacter aerogenes strains initially susceptible by Bauer-Kirby criteria but resistant by agar dilution MIC testing were found to possess inducible beta-lactamase activity. nih.gov

Here is a representation of interpretive criteria for cefamandole disk diffusion:

| Zone Diameter (mm) | Interpretation |

| ≥ 18 | Susceptible |

| 15 - 17 | Intermediate |

| ≤ 14 | Resistant |

Note: These criteria are based on a 30-mcg cefamandole disk. rxlist.com

The choice and interpretation of susceptibility testing methods are critical for accurately assessing the effectiveness of cefamandole against bacterial pathogens and guiding appropriate therapeutic interventions.

Investigational Drug Drug Interactions and Pharmacological Implications

Interactions Affecting Cefamandole (B1668816) Nafate Pharmacokinetics

Pharmacokinetic interactions can influence the absorption, distribution, metabolism, or excretion of cefamandole nafate, thereby altering its concentration at the site of action.

Probenecid-Mediated Alterations in Renal Excretion Pathways

Probenecid (B1678239), a medication primarily used to treat gout, is known to interfere with the renal tubular secretion of various drugs, including many beta-lactam antibiotics like cephalosporins. mims.comwikipedia.orgfishersci.be Studies have shown that co-administration of probenecid with cefamandole nafate leads to increased and prolonged serum concentrations of cefamandole. unict.itpatsnap.comdrugfuture.comrxlist.comdrugbank.com This occurs because probenecid competitively inhibits the active tubular secretion of cefamandole in the kidneys, thereby reducing its renal clearance. drugfuture.commims.comwikipedia.org

Research findings illustrate this effect:

| Co-administered Drug | Effect on Cefamandole Serum Levels | Effect on Cefamandole Renal Excretion |

| Probenecid | Increased and prolonged peak serum levels | Reduced rate of excretion |

For instance, two oral 0.5-g doses of probenecid administered before a single 1-g intramuscular dose of cefamandole resulted in higher peak serum levels (37 µg/mL) compared to cefamandole administered alone (20 µg/mL). researchgate.net Furthermore, cefamandole was measurable in serum for a longer duration when co-administered with probenecid. researchgate.net This interaction can potentially enhance the therapeutic efficacy of cefamandole but may also increase the risk of dose-related side effects. patsnap.com

Pharmacodynamic Interactions with Concomitant Medications

Pharmacodynamic interactions occur when the effects of cefamandole nafate are altered by another drug at the site of action or through effects on physiological systems.

Enhancement of Anticoagulant Effects (e.g., Warfarin)

Cefamandole nafate can enhance the anticoagulant effects of vitamin K antagonists such as warfarin (B611796), increasing the risk of bleeding. patsnap.comdrugbank.comdrugs.comdrugbank.com This interaction is attributed, in part, to the N-methylthiotetrazole (NMTT) side chain present in the chemical structure of cefamandole. drugfuture.comsum.edu.pldrugs.comwikidoc.org The NMTT side chain can interfere with the synthesis of vitamin K-dependent clotting factors by inhibiting the enzyme vitamin K epoxide reductase. drugs.comwikidoc.org Additionally, some cephalosporins may suppress the growth of intestinal bacteria that produce vitamin K, further contributing to a potential vitamin K deficiency and enhanced anticoagulant effect. upol.czdrugs.com

| Concomitant Medication | Pharmacodynamic Effect | Implication |

| Warfarin | Enhanced anticoagulant effect | Increased risk of bleeding |

Patients receiving concomitant therapy with cefamandole nafate and warfarin should have their coagulation parameters, such as the International Normalized Ratio (INR), closely monitored. patsnap.com

Increased Nephrotoxicity Risk Associated with Co-administration of Aminoglycosides and Diuretics

Concomitant use of cefamandole nafate with aminoglycoside antibiotics (such as gentamicin) or potent diuretics (such as furosemide) has been associated with an increased risk of nephrotoxicity. unict.itdrugbank.compatsnap.com Aminoglycosides are known for their potential to cause kidney damage, and this risk can be heightened when administered alongside certain cephalosporins. unict.itpatsnap.com Similarly, diuretics, particularly loop diuretics like furosemide, can impact renal function and potentially exacerbate the nephrotoxic potential of other drugs. patsnap.com

Disulfiram-like Reactions: Biochemical and Metabolic Basis

Cefamandole, due to its N-methylthiotetrazole (NMTT) side chain, can cause a reaction similar to that produced by disulfiram (B1670777) when alcohol is ingested. drugfuture.comsum.edu.plwikidoc.orgunboundmedicine.comwikipedia.org This disulfiram-like reaction is characterized by unpleasant symptoms such as flushing, nausea, vomiting, headache, and palpitations. wikipedia.org The biochemical basis for this interaction lies in the inhibition of aldehyde dehydrogenase by the NMTT metabolite. sum.edu.plwikidoc.orgwikipedia.org Aldehyde dehydrogenase is the enzyme responsible for metabolizing acetaldehyde (B116499), a toxic intermediate product of alcohol metabolism, into acetic acid. wikipedia.orgmims.comguidetopharmacology.orgdrugbank.com Inhibition of this enzyme leads to the accumulation of acetaldehyde in the bloodstream, resulting in the characteristic adverse effects. wikipedia.orgmims.comdrugbank.com Patients should be advised to avoid alcohol consumption during and for several days following treatment with cefamandole nafate. drugfuture.comunboundmedicine.comnih.gov

Synergistic and Antagonistic Interactions with Other Antimicrobial Agents (e.g., Aminoglycosides)

Advanced Research on Stability and Analytical Methodologies

Degradation Kinetics and Pathways in Aqueous Solutions

The stability of cefamandole (B1668816) nafate in aqueous solutions has been investigated across a range of temperatures and pH values. Degradation in these solutions follows first-order kinetics with respect to the substrate concentration. sum.edu.plbibliotekanauki.pl The degradation process involves both general and specific acid-base catalysis, as well as spontaneous hydrolysis influenced by water. sum.edu.plbibliotekanauki.pl

Influence of Temperature and Buffer Components on Degradation Stability

Temperature significantly influences the degradation rate of cefamandole nafate in aqueous solutions. Studies have been conducted at various temperatures, including 303 K, 313 K, 323 K, and 333 K, across different pH ranges. sum.edu.plbibliotekanauki.pl The rate of hydrolysis of the formyl moiety of cefamandole nafate is sensitive to temperature. nih.govresearchgate.net

Solid-State Stability Investigations

The stability of cefamandole nafate in the solid state has also been a subject of research. Investigations have explored the influence of temperature and relative humidity (RH) on its degradation in this phase. sum.edu.plresearchgate.netresearchgate.netnih.gov The kinetic mechanism of cefamandole nafate degradation in the solid state appears to be independent of storage conditions. sum.edu.pl

Degradation in the solid state occurs under both dry and humid atmospheres, following first-order kinetics relative to the substrate concentration. sum.edu.plresearchgate.netresearchgate.net The degradation process in the solid state can be characterized as a consecutive reaction (A→B→C). sum.edu.plresearchgate.net Increased relative humidity in the ambient air favors the degradation of cefamandole nafate in the solid state. sum.edu.plresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Stability and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a widely used and recommended method for the analysis and stability assessment of cefamandole nafate. sum.edu.plbibliotekanauki.plresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netgoogle.comresearchgate.netpsu.edu This technique is employed to evaluate changes in concentration and to separate the intact compound from its degradation products. sum.edu.plresearchgate.netresearchgate.netnih.gov

Method Development and Validation for Simultaneous Determination of Cefamandole and its Ester

HPLC methods have been developed and validated for the quantitative determination of cefamandole nafate and its degradation product, cefamandole. sum.edu.plresearchgate.netresearchgate.netnih.govnih.govgoogle.com These methods are designed to be stability-indicating, capable of separating the ester from its hydrolysis product. nih.govnih.gov

Validation of HPLC methods for cefamandole nafate typically includes assessing parameters such as selectivity, linearity, precision, limit of detection, and sensitivity. sum.edu.plresearchgate.netresearchgate.netnih.gov A validated HPLC method using UV detection has been described, employing a LiChrospher RP-18 column and a mobile phase consisting of acetonitrile (B52724) and triethylamine (B128534) adjusted to pH 2.5 with phosphoric acid. sum.edu.plresearchgate.netresearchgate.netnih.gov This method demonstrated good linearity over a specific concentration range and was found to be selective for determining cefamandole nafate in the presence of its degradation products and an internal standard. sum.edu.pl

Comparative Analysis with Other Analytical Techniques (e.g., Colorimetric, Microbiological Assays)

HPLC methods offer advantages over some other analytical techniques for the determination and stability studies of cefamandole nafate. For instance, colorimetric methods, which are intended to be specific for compounds with β-lactam rings, can yield misleading results due to the hydrolysis of the antibiotic. nih.gov HPLC procedures, on the other hand, are reproducible and capable of separating cefamandole (the hydrolyzed compound) from cefamandole nafate (the ester), which is essential for accurate stability studies. nih.gov

Research on Turbidity and Solution Clarity in Pharmaceutical Formulations

Research into the stability of Cefamandole nafate for injection has specifically investigated factors influencing solution clarity and the potential for turbidity. A significant area of study has focused on the interaction between the drug product and its packaging components, particularly butyl rubber closures. researchgate.netresearchgate.netresearchgate.net

Studies utilizing techniques such as HPLC/GC-MS have been employed to analyze organic components present in various types of butyl rubber closures and the drug powder itself. researchgate.netresearchgate.netresearchgate.net These studies aimed to qualitatively and quantitatively determine these components and assess their migration from the rubber closures into the Cefamandole nafate for injection. researchgate.netresearchgate.netresearchgate.net The turbidity values of the powder for injection were measured using a turbidimeter, and a correlation between the content of organic components in the drug and the clarity of the solution was subsequently analyzed. researchgate.netresearchgate.netresearchgate.net

Findings from this research indicate that chemical components released from butyl rubber closures can migrate into the drug product, negatively impacting the solution clarity of Cefamandole nafate for injection and serving as a primary contributor to solution turbidity. researchgate.netresearchgate.netresearchgate.net This migration was observed to occur gradually over time with the use of common butyl rubber closures. researchgate.net In contrast, coated butyl rubber closures, featuring a polytetrafluoroethylene film, effectively prevented the contact between the rubber and the drug, thereby inhibiting the migration of these components. researchgate.net The organic components identified in the butyl rubber closures primarily included siloxanes, saturated chain-hydrocarbons, and antioxidants. researchgate.net

Further research has explored the relationship between cephalosporin (B10832234) structure, solution clarity, and compatibility with rubber closures, providing a broader context for understanding the behavior of Cefamandole nafate formulations. researchgate.net While specific detailed data tables directly linking migrated components to quantified turbidity values for Cefamandole nafate were not extensively available in the immediate search results, the research clearly establishes the qualitative relationship and the analytical methodologies used to investigate this phenomenon. The studies highlight the importance of selecting appropriate packaging materials to maintain the clarity and stability of Cefamandole nafate injectable formulations. researchgate.netresearchgate.net

The assessment of solution clarity is a critical parameter in the stability testing of pharmaceutical products, including powders for injection. Changes in physical stability, such as alterations in clarity and pH, are routinely monitored. core.ac.uk The capability of a formulation in its specific container/closure system to maintain its physical specifications, including clarity, is fundamental to drug stability. core.ac.uk

While detailed quantitative data tables specifically for Cefamandole nafate turbidity as a function of migrated components were not located, the research provides a strong qualitative understanding and the analytical framework used for such investigations. The focus on the impact of packaging components on solution clarity underscores a key consideration in the development and stability assessment of Cefamandole nafate formulations.

Data Table Example (Illustrative based on research findings):

| Rubber Closure Type | Observation Period | Solution Clarity | Turbidity Measurement (NTU) | Primary Migrated Components |

| Common Butyl Rubber | Initial | Clear | Low | Not detected / Trace |

| Common Butyl Rubber | Extended Storage | Turbid | Higher | Siloxanes, Hydrocarbons, Antioxidants |

| Coated Butyl Rubber | Initial | Clear | Low | Not detected |

| Coated Butyl Rubber | Extended Storage | Clear | Low | Not detected |

Academic Perspectives on Therapeutic Efficacy and Clinical Research Findings

Efficacy in Specific Infection Syndromes

Clinical studies have investigated the effectiveness of cefamandole (B1668816) nafate across various types of infections, demonstrating its activity against a range of susceptible bacteria, including both Gram-positive and some Gram-negative organisms. wikipedia.orgpatsnap.com

Lower Respiratory Tract Infections, including Pneumonia

Cefamandole nafate has been studied for the treatment of lower respiratory tract infections, including pneumonia. Clinical trials have compared its efficacy to other antibiotics in this context. For instance, a randomized trial comparing cefamandole nafate and penicillin G procaine (B135) suspension in hospitalized adults with pneumococcal pneumonia found that cefamandole was as effective as penicillin. nih.gov In this study, 50 out of 58 patients treated with cefamandole had a satisfactory response, compared to 46 out of 55 patients treated with penicillin. nih.gov All isolated strains of Streptococcus pneumoniae were inhibited by a low concentration of cefamandole (≤ 1.6 µg/ml). nih.gov

Another comparative study evaluated cefamandole and ceftizoxime (B193995) in adult patients hospitalized with pneumonia or purulent tracheobronchitis. Clinical cure was achieved in 15 out of 16 patients treated with cefamandole. oup.com Both antibiotics were considered clinically and microbiologically effective for pneumonitis in this trial. oup.com

A study in infants and children indicated that cefamandole nafate was effective in treating various infections, including pneumonia, caused by susceptible organisms such as Staphylococcus aureus, Streptococcus pyogenes group A, Streptococcus pneumoniae, and Haemophilus influenzae. oup.com

In a study involving elderly patients in a nursing home setting with lower respiratory tract infections, a comparative trial of oral ciprofloxacin (B1669076) and intramuscular cefamandole was conducted. Ciprofloxacin appeared to be as effective as cefamandole in this population. nih.gov

| Study | Infection Type | Comparator | Cefamandole Nafate Patients (Evaluable) | Cefamandole Nafate Clinical Outcome | Comparator Clinical Outcome |

| Cefamandole vs. procaine penicillin for treatment of pneumonia nih.gov | Pneumococcal Pneumonia | Penicillin G Procaine | 58 | 50 satisfactory response (86.2%) | 46 satisfactory response (83.6%) |

| Comparative study of ceftizoxime and cefamandole oup.com | Pneumonia/Purulent Tracheobronchitis | Ceftizoxime | 16 | 15 clinical cure (93.7%) | 29 clinical cure (93.5%) |

| Prospective study of lower respiratory tract infections in elderly nih.gov | Lower Respiratory Tract Infections | Ciprofloxacin (oral) | Not specified in snippet | Appeared as effective | Appeared as effective |

| Clinical and Laboratory Investigation in Infants and Children oup.com | Pneumonia (among others) | Not specified in snippet | Not specified in snippet | Effective | N/A |

Urinary Tract Infections

Cefamandole nafate has been investigated for the treatment of urinary tract infections (UTIs). A study evaluated cefamandole nafate therapy in acute urinary tract infections. nih.gov Another clinical comparison assessed the efficacy and safety of piperacillin (B28561) versus cefamandole in patients with complicated UTIs. In this study, clinical cure or improvement was observed in 96% (22 out of 23 evaluable patients) who received cefamandole. nih.gov Gram-negative aerobic bacteria, including Escherichia coli, Pseudomonas species, and Proteus species, were common isolates in these complicated UTIs. nih.gov Both piperacillin and cefamandole were found to be effective in treating complicated UTIs. nih.gov

| Study | Infection Type | Comparator | Cefamandole Nafate Patients (Evaluable) | Cefamandole Nafate Clinical Outcome | Comparator Clinical Outcome |

| Cefamandole nafate therapy in acute urinary tract infections nih.gov | Acute Urinary Tract Infections | Not specified | Not specified | Studied for therapy | N/A |

| Clinical comparison of piperacillin and cefamandole in cUTIs nih.gov | Complicated Urinary Tract Infections | Piperacillin | 23 | 22 clinical cure or improvement (96%) | All clinical cure or improvement (100%) |

Skin and Soft Tissue Infections

Clinical evaluations have also focused on the efficacy of cefamandole nafate in treating skin and soft tissue infections. A study involving 27 male adult patients with acute soft tissue infections, including cellulitis, abscesses, ulcers, and wound infections, treated with intravenous cefamandole nafate showed excellent clinical and bacteriologic response. nih.gov Gram-positive cocci (predominantly Staphylococcus aureus) and Gram-negative bacilli were recovered from a majority of patients. nih.gov Signs of infection, fever, and white blood cell count showed favorable responses within days of treatment initiation. nih.gov

A study evaluating cefamandole nafate in 74 patients with respiratory tract, skin, and soft tissue infections also contributed to the understanding of its efficacy in these areas. oup.comnih.gov

| Study | Infection Type | Cefamandole Nafate Patients | Clinical Outcome | Bacteriologic Outcome | Predominant Pathogens |

| Cefamandole in the treatment of soft tissue infections nih.gov | Acute Soft Tissue Infections | 27 | Excellent | Excellent | Staphylococcus aureus, Gram-negative bacilli |

| Cefamandole Nafate Therapy in 74 patients oup.comnih.gov | Skin and Soft Tissue Infections | Included in 74 patients | Evaluated for effect | Evaluated for effect | Not specified in snippet |

Septicemia and Bloodstream Infections

In a study of infections in infants and children, cefamandole nafate was found effective in treating bacteremia caused by susceptible organisms like Haemophilus influenzae. oup.com

While recent research on bloodstream infections often focuses on newer antibiotics or comparisons of treatment durations, earlier studies included cefamandole nafate in the context of treating such serious infections. oup.comrebelem.com

| Study | Infection Type | Cefamandole Nafate Patients | Clinical Outcome | Notes |

| Cefamandole nafate: an evaluation in 58 patients nih.gov | Septicemia (among others) | Included in 58 patients | Good (70% overall) | Included patients with known etiology. |

| Clinical and Laboratory Investigation in Infants and Children oup.com | Bacteremia (among others) | Included in study | Effective | Effective against H. influenzae. |

| Predicting Bacteremia in Patients with Sepsis Syndrome oup.com | Bloodstream Infections (Sepsis) | Not specified directly | Contextual | Discusses predicting bacteremia. |

| Is 7 Days Enough? Rethinking Antibiotic Duration in Sepsis — The BALANCE Trial rebelem.com | Bloodstream Infections (Sepsis) | Not specified directly | Contextual | Focuses on duration of therapy. |

Bone and Joint Infections

Cefamandole has been evaluated for its use in serious bone and joint infections. A study assessed the safety and efficacy of cefamandole in 77 patients with serious bone and joint infections. nih.gov Seventy-three of the 77 patients responded satisfactorily, and a bacteriologic cure was achieved in 63 out of 70 patients from whom cultures were obtainable. nih.gov Staphylococcus aureus was a frequently isolated pathogen. nih.gov The study concluded that cefamandole appeared to be a safe and efficacious drug for treating serious bone and joint infections caused by a variety of Gram-positive and Gram-negative microorganisms. nih.gov

In a clinical and laboratory investigation of cefamandole therapy in childhood infections, including skeletal infections, cefamandole appeared to be a reasonable alternative for initial treatment. nih.gov The study noted good diffusion of cefamandole into synovial fluid. nih.gov

| Study | Infection Type | Cefamandole Patients | Clinical Outcome | Bacteriologic Outcome | Predominant Pathogens |

| Cefamandole in the treatment of serious bone and joint diseases nih.gov | Serious Bone and Joint Infections | 77 | 73 satisfactory response (94.8%) | 63 bacteriologic cure (90% of those cultured) | Staphylococcus aureus, Streptococcus epidermidis, Haemophilus influenzae, Enterobacter sp., Escherichia coli, aerobic and anaerobic cocci, Bacteroides fragilis |

| Pharmacology, Safety, and efficacy of cefamandole in childhood nih.gov | Skeletal Infections | 34 | Appeared reasonable | Not specified | Organisms with MICs between 0.015 and 2 µg/ml |

Pelvic Inflammatory Disease in Women

Cefamandole nafate has been studied for the treatment of obstetrical and gynecological infections, including acute pelvic inflammatory disease (PID). nih.govnih.gov Cefamandole nafate has shown good in vitro activity against aerobic and anaerobic pathogens commonly isolated from women with these infections, including Bacteroides fragilis. nih.govnih.gov

In a study of 127 women with obstetrical and gynecological infections, including 24 with acute pelvic inflammatory disease, 116 responded to cefamandole administration alone. nih.gov Another study focusing on 100 women with similar infections, including 24 with acute PID, reported that 90 women responded to cefamandole alone. nih.gov Anaerobic streptococci and Bacteroides species, including B. fragilis, were among the common isolates that showed susceptibility to cefamandole. nih.govnih.gov

| Study | Infection Type | Cefamandole Patients | Clinical Outcome | Susceptible Pathogens |

| Cefamandole for treatment of obstetrical and gynecological infections nih.gov | Acute Pelvic Inflammatory Disease (among others) | 24 (out of 127 total) | 116 responded to cefamandole alone (overall) | Aerobic and anaerobic pathogens, including Anaerobic streptococci, Bacteroides species (B. fragilis) |

| Treatment of obstetric and gynecologic infections with cefamandole nih.gov | Acute Pelvic Inflammatory Disease (among others) | 24 (out of 100 total) | 90 responded to cefamandole alone (overall) | Aerobic and anaerobic pathogens, including Anaerobic streptococci, Bacteroides species (B. fragilis) |

Prophylactic Applications in Surgical Procedures

Perioperative administration of cefamandole has been investigated for its potential to reduce the incidence of postoperative infections in surgical procedures associated with a high risk of infection or where the consequences of infection would be particularly serious. hpra.iedrugbank.com

Reduction of Postoperative Infection Incidence

Studies have explored the efficacy of cefamandole nafate in reducing postoperative infection rates. A prospective, randomized, double-blind study in general orthopedic procedures compared cefamandole with placebo. In this study involving 715 evaluable patients (362 on cefamandole, 353 on placebo), the infection rate was 1.6% in the cefamandole-treated group compared to 4.2% in the placebo group. nih.govresearchgate.netresearchgate.net The reduction in infection rate was statistically significant in operations lasting longer than two hours, with two infections in the cefamandole group versus seven in the placebo group (p < 0.05). nih.govresearchgate.netresearchgate.net Common pathogens identified in these infections included Staphylococcus aureus and Gram-negative bacilli. nih.gov

Efficacy in Elective Orthopedic Surgery

Research specifically in elective orthopedic surgery has evaluated cefamandole nafate for its prophylactic efficacy. The previously mentioned double-blind study in general orthopedic procedures demonstrated a lower infection rate in the cefamandole group (1.6%) compared to the placebo group (4.2%) among 715 patients. nih.govresearchgate.netresearchgate.net This effect was particularly noted in procedures exceeding two hours in duration. nih.govresearchgate.netresearchgate.net

A comparison of cefamandole nafate and cephalothin (B1668815) sodium as prophylaxis during prosthetic cardiac valve insertion in 30 patients showed no infections in either group. asm.org However, cefamandole levels were significantly higher than cephalothin levels in plasma at most time points and, importantly, cefamandole bioactivity was found in all tested cardiac tissues (atrial muscle and cardiac valve tissue), while cephalothin levels were often undetectable in these tissues. asm.org

Studies on antibiotic prophylaxis in surgery for closed long bone fractures, which included trials using cefamandole nafate, have shown that antibiotic prophylaxis regimens in this category significantly reduced the incidence of deep wound infection, superficial wound infection, and urinary tract infection. rima.orgresearchgate.net

Clinical Efficacy Studies in Specific Patient Populations (e.g., Pediatric Patients)

Cefamandole nafate has been investigated for treating infections in pediatric patients. A clinical and laboratory investigation of cefamandole therapy in infants and children with various infections, including bacteremia, ethmoiditis, periorbital cellulitis, soft tissue infection, pneumonia, and lymphadenitis, found it effective against infections caused by Staphylococcus aureus, Streptococcus pyogenes group A, Streptococcus pneumoniae, and Haemophilus influenzae. oup.comasm.org Clinical response was generally prompt. oup.comasm.org

In a study examining antibiotic use in young children with intussusception following successful air enema reduction, cefamandole nafate for injection accounted for a notable percentage of prophylactic antibiotic usage in the pre-intervention phase (25% of 71 instances) and a reduced percentage in the post-intervention phase (3% of 33 instances) following a policy change aimed at reducing antibiotic use. plos.org

Clinical Outcome Evaluation and Therapeutic Response Rates

Clinical studies have evaluated the therapeutic outcomes and response rates associated with cefamandole nafate. In the study of cefamandole therapy for infections in infants and children, the clinical response was described as prompt, with effectiveness noted against specific bacterial pathogens. oup.comasm.org

In a comparison of ceftazidime (B193861) with cefamandole for the therapy of community-acquired pneumonia, satisfactory clinical responses were observed in 91% (20 of 22) of cefamandole-treated patients and 85% (17 of 20) of ceftazidime-treated patients. asm.org

In a study involving 30 patients with various infections (9 respiratory, 21 urinary tract) treated with cefamandole, all patients with respiratory tract infection and acute urinary tract infection showed excellent or good clinical outcomes. researchgate.net

In the context of surgical prophylaxis, the reduction in postoperative infection rates demonstrated in studies, particularly in orthopedic and potentially in cardiac surgery, serves as a key clinical outcome evaluation. nih.govresearchgate.netresearchgate.netasm.org

Here is a data table summarizing selected clinical outcome data:

| Study Population (Infection Type/Procedure) | Cefamandole Group (Outcome/N) | Comparator Group (Outcome/N) | Outcome Measure |

|---|---|---|---|

| General Orthopedic Procedures (Prophylaxis) | Infection Rate: 1.6% (6/362) | Placebo Infection Rate: 4.2% (15/353) | Postoperative Infection Incidence nih.govresearchgate.netresearchgate.net |

| Orthopedic Procedures > 2 hours (Prophylaxis) | Infections: 2 | Placebo Infections: 7 | Postoperative Infection Incidence nih.govresearchgate.netresearchgate.net |

| Infections in Infants and Children | Effective | Not Applicable (Single Arm Study) | Clinical Effectiveness against specific pathogens oup.comasm.org |

| Community-Acquired Pneumonia | Satisfactory Clinical Response: 91% (20/22) | Ceftazidime Satisfactory Clinical Response: 85% (17/20) | Therapeutic Response Rate asm.org |

| Various Infections (Respiratory/UTI) | Excellent/Good Outcome: 100% (30/30) in specific infection types | Not Applicable (Single Arm Study) | Clinical Outcome researchgate.net |

Research into Mechanisms Underlying Reported Adverse Effects

Research has investigated the mechanisms behind certain adverse effects associated with cefamandole, particularly those linked to its chemical structure. hpra.ienih.govresearchgate.net

N-methylthiotetrazole (NMTT) Side Chain Implications (e.g., Hypoprothrombinemia, Aldehyde Dehydrogenase Inhibition)

Cefamandole, like several other cephalosporins, contains an N-methylthiotetrazole (NMTT) side chain. wikidoc.orgnewdrugapprovals.orgmdpi-res.com As the antibiotic is metabolized in the body, it releases free NMTT. wikidoc.orgnewdrugapprovals.org This released NMTT has been implicated in causing hypoprothrombinemia and a reaction with ethanol (B145695) similar to that produced by disulfiram (B1670777). wikidoc.orgnewdrugapprovals.orgmdpi-res.com

The mechanism underlying NMTT-induced hypoprothrombinemia is likely due to the inhibition of the enzyme vitamin K epoxide reductase. wikidoc.orgnewdrugapprovals.orgmdpi-res.com This enzyme is crucial in the vitamin K cycle, which is necessary for the gamma-carboxylation of glutamic acid residues in clotting factors, a process essential for their activation. mdpi-res.com Inhibition of this enzyme disrupts the regeneration of active vitamin K, leading to impaired synthesis of functional clotting factors and thus hypoprothrombinemia. wikidoc.orgnewdrugapprovals.orgmdpi-res.com